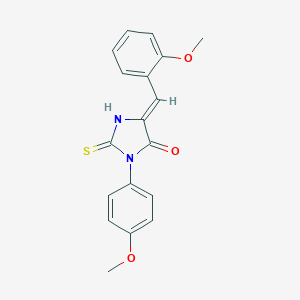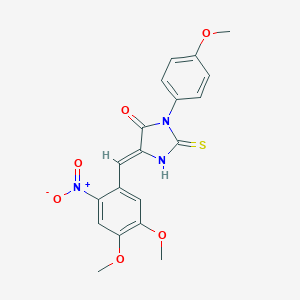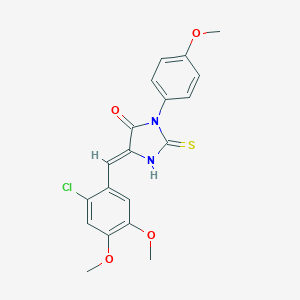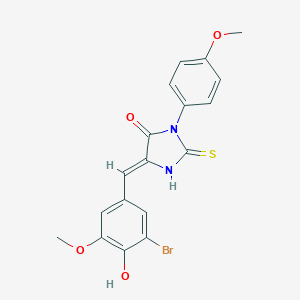![molecular formula C18H14BrClN2O3S B307064 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B307064.png)
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one, also known as BMBMT, is a thiazolidinone derivative that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one exerts its anti-inflammatory and antimicrobial effects by modulating various signaling pathways in the body. For instance, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to possess anticancer activity. Studies have demonstrated that 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one can induce apoptosis and inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is its broad spectrum of activity against various diseases. Additionally, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the limitations of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is its low solubility in water, which can limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one-based drug formulations for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one and to identify potential targets for drug development. Finally, the development of more efficient synthesis methods for 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one could lead to the production of larger quantities of the compound for further research and drug development.
Méthodes De Synthèse
The synthesis of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction between 3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde and 2-iminothiazolidin-4-one in the presence of a catalyst. The reaction proceeds through a condensation mechanism, resulting in the formation of 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one as a yellow crystalline powder.
Applications De Recherche Scientifique
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have shown that 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C18H14BrClN2O3S |
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
(5Z)-2-amino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14BrClN2O3S/c1-24-14-7-10(8-15-17(23)22-18(21)26-15)6-12(19)16(14)25-9-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H2,21,22,23)/b15-8- |
Clé InChI |
LGRGYJRTCUWNQI-NVNXTCNLSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)

![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)


![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)

![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)
![(2-Chloro-6-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307001.png)

![(5-Bromo-2-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307004.png)